REACTION_CXSMILES
|
[NH2:1][C:2](N)=[O:3].[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].C1(OC(=N)OC(=N)O1)=N>>[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].[N:1]#[C:2][OH:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=N)OC(=N)OC(=N)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under conditions sufficient to prepare
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |